S-(+)-Vedaprofen
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Overview
Description
S-(+)-Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is primarily used in veterinary medicine to manage pain and inflammation in animals, particularly dogs and horses. The compound is known for its chiral nature, with the (S)-enantiomer being the active form responsible for its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(+)-Vedaprofen typically involves the resolution of racemic vedaprofen or the asymmetric synthesis of the (S)-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to facilitate the formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques or the use of advanced chiral synthesis methods. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(+)-Vedaprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the vedaprofen molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of vedaprofen, such as hydroxylated, ketonized, or substituted analogs
Scientific Research Applications
S-(+)-Vedaprofen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chiral synthesis and resolution techniques.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Explored for its potential therapeutic benefits in managing pain and inflammation in animals.
Industry: Utilized in the development of veterinary pharmaceuticals and formulations.
Mechanism of Action
The mechanism of action of S-(+)-Vedaprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s selective inhibition of COX-2 is particularly important for its anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Ketoprofen: Known for its potent anti-inflammatory effects and used in both human and veterinary medicine.
Naproxen: A widely used NSAID with a longer half-life compared to ibuprofen and vedaprofen.
Uniqueness of S-(+)-Vedaprofen
This compound is unique due to its specific application in veterinary medicine and its chiral nature, which allows for selective inhibition of COX enzymes. Its efficacy in managing pain and inflammation in animals, along with its favorable safety profile, makes it a valuable compound in veterinary therapeutics.
Properties
CAS No. |
242815-87-8 |
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Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(2S)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m0/s1 |
InChI Key |
VZUGVMQFWFVFBX-ZDUSSCGKSA-N |
SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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